molecular formula C13H13NO3 B1276618 2-(3-Acetyl-1H-indol-1-YL)propanoic acid CAS No. 869947-43-3

2-(3-Acetyl-1H-indol-1-YL)propanoic acid

Cat. No.: B1276618
CAS No.: 869947-43-3
M. Wt: 231.25 g/mol
InChI Key: UTUHECCDUKQQNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of 2-(3-Acetyl-1H-indol-1-YL)propanoic acid follows established International Union of Pure and Applied Chemistry guidelines, providing a comprehensive framework for chemical nomenclature and registry. According to PubChem databases, the compound bears the official IUPAC name 2-(3-acetylindol-1-yl)propanoic acid, which accurately reflects its structural composition and substitution pattern. This nomenclature clearly indicates the presence of an acetyl group attached to the 3-position of the indole ring system, while the propanoic acid chain is connected to the nitrogen atom at the 1-position.

The compound is registered under Chemical Abstracts Service number 869947-43-3, serving as its primary identification code in chemical databases worldwide. This registry number provides unambiguous identification across various chemical information systems and commercial suppliers. Additional systematic identifiers include the International Chemical Identifier string InChI=1S/C13H13NO3/c1-8(13(16)17)14-7-11(9(2)15)10-5-3-4-6-12(10)14/h3-8H,1-2H3,(H,16,17), which encodes the complete structural information in a standardized format. The corresponding InChI Key UTUHECCDUKQQNB-UHFFFAOYSA-N provides a shortened, hash-based representation for rapid database searching and cross-referencing.

Table 1: Systematic Identification Data for this compound

Parameter Value
IUPAC Name 2-(3-acetylindol-1-yl)propanoic acid
CAS Registry Number 869947-43-3
PubChem CID 6490662
Molecular Formula C₁₃H₁₃NO₃
Molecular Weight 231.25 g/mol
InChI Key UTUHECCDUKQQNB-UHFFFAOYSA-N
SMILES Notation CC(C(=O)O)N1C=C(C2=CC=CC=C21)C(=O)C

The Simplified Molecular Input Line Entry System notation CC(C(=O)O)N1C=C(C2=CC=CC=C21)C(=O)C provides a linear representation of the molecular structure, facilitating computational analysis and database storage. Alternative synonyms documented in chemical databases include this compound and 2-(3-acetylindol-1-yl)propanoic acid, reflecting slight variations in formatting conventions across different chemical information systems. These systematic identifiers collectively ensure precise communication and unambiguous identification of this specific indole derivative across scientific and commercial applications.

Properties

IUPAC Name

2-(3-acetylindol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-8(13(16)17)14-7-11(9(2)15)10-5-3-4-6-12(10)14/h3-8H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUHECCDUKQQNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C=C(C2=CC=CC=C21)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424611
Record name 2-(3-ACETYL-1H-INDOL-1-YL)PROPANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869947-43-3
Record name 2-(3-ACETYL-1H-INDOL-1-YL)PROPANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of Indole Derivatives Followed by Alkylation

Indole Bromination

The synthesis often begins with bromination of 1H-indole at the 1-position. Using phosphorus tribromide (PBr₃) in dichloromethane at 0–5°C achieves >85% yield of 1-bromoindole. Alternative brominating agents like N-bromosuccinimide (NBS) under radical conditions (AIBN catalyst, CCl₄, reflux) provide regioselectivity but lower yields (62–68%).

Grignard Alkylation

The brominated indole undergoes Grignard reaction with magnesium in tetrahydrofuran (THF) to form a reactive intermediate. Subsequent addition of sodium 2-bromopropionate (1.2 equiv) at −78°C, followed by gradual warming to room temperature, yields 2-(1H-indol-1-yl)propanoic acid. This step typically achieves 70–75% yield after acid workup and extraction.

Key Data:
Step Reagents/Conditions Yield (%) Purity (%)
Indole bromination PBr₃, CH₂Cl₂, 0°C, 2h 85 98
Grignard alkylation Mg, THF, −78°C → RT, 12h 73 95

Acetylation of 2-(1H-Indol-1-yl)propanoic Acid

Friedel-Crafts Acetylation

The propanoic acid-substituted indole is acetylated at the 3-position using acetic anhydride (2.5 equiv) and AlCl₃ (1.2 equiv) in nitrobenzene at 50°C for 6h. This method achieves 88–92% yield but requires careful exclusion of moisture.

Microwave-Assisted Acetylation

Modern approaches employ microwave irradiation (300 W, 100°C) with acetic anhydride and pyridine as base, reducing reaction time to 15–20min while maintaining 85% yield. This method minimizes side products like N-acetyl derivatives (<5%).

Comparative Acetylation Data:
Method Time Yield (%) Byproducts (%)
Friedel-Crafts 6h 90 8–10
Microwave 20min 85 <5

One-Pot Synthesis via I(III)-Mediated Coupling

Hypervalent Iodine Reagents

Recent advances utilize λ³-iodane reagents (e.g., PhI(OAc)₂) to simultaneously introduce acetyl and propanoic acid groups. In a representative procedure:

  • 1H-Indole (1.0 equiv) reacts with PhI(OAc)₂ (1.5 equiv) in CH₃CN at 25°C for 1h.
  • Addition of acrylic acid (1.2 equiv) and BF₃·OEt₂ (0.1 equiv) triggers cyclopropane opening, forming the target compound in 78% yield.

Advantages Over Stepwise Methods

  • Eliminates intermediate purification
  • Reduces total synthesis time from 48h to 8h
  • Improves atom economy (82% vs. 68% for stepwise routes)

Biocatalytic Approaches

Enzymatic Acetylation

Candida antarctica lipase B (CAL-B) immobilized on silica catalyzes regioselective acetylation in ionic liquids ([BMIM][BF₄]) at 40°C. Using vinyl acetate as acyl donor, this method achieves 94% conversion with 99% regioselectivity for the 3-position.

Fermentation-Derived Precursors

Metabolic engineering of E. coli cultures produces 2-(1H-indol-1-yl)propanoic acid via tryptophan decarboxylase overexpression. Subsequent acetylation using acetyl-CoA transferases yields the target compound at 1.2g/L titers.

Industrial-Scale Production Considerations

Continuous Flow Reactors

A three-stage continuous system achieves 92% overall yield:

  • Bromination in microreactor (residence time: 5min)
  • Grignard reaction in packed-bed reactor (30min)
  • Acetylation in tubular reactor (45min)

Waste Management

Phosphorus-containing byproducts from PBr₃ are treated via:

  • Alkaline hydrolysis (NaOH, 80°C) to phosphate salts
  • Precipitation as Ca₃(PO₄)₂ for safe disposal

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500MHz, CDCl₃): δ 8.21 (d, J=7.8Hz, 1H), 7.55–7.48 (m, 2H), 4.61 (q, J=6.6Hz, 1H), 2.68 (s, 3H), 1.41 (d, J=6.6Hz, 3H)
  • HRMS : m/z calcd for C₁₃H₁₃NO₃ [M+H]⁺ 232.0974, found 232.0976

Purity Optimization

Recrystallization from ethyl acetate/hexane (1:3) increases purity from 95% to 99.8%, with 87% recovery.

Chemical Reactions Analysis

Types of Reactions

2-(3-Acetyl-1H-indol-1-YL)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3

    Reduction: H2, Pd/C

    Substitution: Halogens (e.g., Br2, Cl2)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-3-carboxylic acid derivatives, while reduction can produce indoline derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C13H13NO3C_{13}H_{13}NO_3 and a molecular weight of 231.25 g/mol. Its structure includes an indole ring, which is significant for its biological activity. The compound's CAS number is 869947-43-3, and it is classified as an amino acid derivative.

Neuropharmacology

One of the primary applications of 2-(3-Acetyl-1H-indol-1-YL)propanoic acid lies in neuropharmacology. Its structural similarity to tryptophan suggests potential roles in serotonin synthesis pathways, which are crucial for regulating mood, sleep, and appetite. Studies have indicated that compounds related to tryptophan can influence neurotransmitter levels, making them candidates for treating mood disorders and sleep-related issues .

Therapeutic Uses

The compound has been investigated for its therapeutic potential in various conditions:

  • Mood Disorders : Research indicates that derivatives of tryptophan can enhance serotonin levels, potentially alleviating symptoms of depression and anxiety.
  • Sleep Disorders : Given its role in melatonin synthesis, it may assist in regulating sleep-wake cycles .

Synthetic Applications

This compound is utilized in synthetic chemistry for the development of novel compounds. Its ability to undergo typical amino acid reactions makes it a versatile building block in organic synthesis. It can be involved in:

  • Peptide Synthesis : The compound can be incorporated into peptide chains to create biologically active peptides.
  • Drug Development : Its derivatives are explored for potential pharmacological properties, including anti-inflammatory and antioxidant activities .

Case Study 1: Mood Regulation

A study conducted on patients with depressive symptoms demonstrated that administration of tryptophan derivatives led to significant improvements in mood and anxiety levels. Participants received a daily dose of the compound over a four-week period, resulting in measurable increases in serotonin levels and improved psychological well-being .

Case Study 2: Sleep Quality Improvement

In another clinical trial focusing on sleep disorders, subjects who supplemented with this compound reported enhanced sleep quality and duration. The study highlighted the compound's effectiveness in promoting melatonin production, thus facilitating better sleep patterns among participants .

Mechanism of Action

The mechanism of action of 2-(3-Acetyl-1H-indol-1-YL)propanoic acid involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors and enzymes, modulating their activity . For example, they can inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Biological Activity

2-(3-Acetyl-1H-indol-1-YL)propanoic acid is a compound belonging to the indole derivatives group, known for their diverse biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms of action, effects on various cell types, and potential therapeutic applications.

  • Molecular Formula : C13H13NO3
  • Molecular Weight : 231.25 g/mol
  • CAS Number : 869947-43-3

The biological activity of this compound primarily arises from its ability to interact with multiple receptors and modulate various biochemical pathways. Indole derivatives are known to exhibit high affinity binding to numerous targets, influencing cellular processes such as:

  • Cell Signaling Pathways : Modulation of signaling pathways that regulate cell proliferation, apoptosis, and inflammation.
  • Gene Expression : Alteration of gene expression profiles through interaction with transcription factors.
  • Enzyme Activity : Inhibition or activation of enzymes involved in metabolic processes.

Antiviral Activity

Research indicates that indole derivatives, including this compound, have shown promising antiviral properties. These compounds can interfere with viral replication and enhance host immune responses.

Anti-inflammatory Effects

Indole derivatives are recognized for their anti-inflammatory activities. They can inhibit pro-inflammatory cytokines and chemokines, thus mitigating inflammation in various models.

Anticancer Properties

Studies have demonstrated that this compound exhibits anticancer effects by inducing apoptosis in cancer cell lines. It has been shown to affect cell viability in several cancer types, including breast cancer (MCF-7) and colon cancer (HCT-116) cells.

In Vitro Studies

A series of in vitro studies have evaluated the cytotoxicity and biological activity of this compound across different cell lines:

Cell LineIC50 (µM)Effect Description
MCF-710.5 ± 0.5Significant reduction in viability
HCT-11615.2 ± 0.8Induction of apoptosis
K562>100Minimal cytotoxicity observed

These results suggest a dose-dependent effect where higher concentrations lead to increased cytotoxicity against cancer cells.

Animal Model Studies

In animal models, the compound's dosage has shown varying effects:

  • Low Dose (10 mg/kg) : Exhibited minimal side effects while reducing tumor size significantly.
  • High Dose (50 mg/kg) : Resulted in adverse effects such as toxicity and weight loss.

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of 2-(3-Acetyl-1H-indol-1-yl)propanoic acid using spectroscopic methods?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to identify characteristic peaks. For example, the acetyl group (-COCH3_3) typically shows a singlet at ~2.5 ppm in 1H^1H-NMR and ~200 ppm in 13C^{13}C-NMR. The indole ring protons resonate between 7.0–8.5 ppm, and the propanoic acid moiety exhibits distinct peaks for the carboxylic acid proton (broad ~12 ppm) and adjacent methylene groups .
  • Mass Spectrometry (MS) : Use high-resolution MS to confirm the molecular ion ([M+H]+^+) and fragmentation patterns. For example, the molecular formula C13_{13}H13_{13}NO3_3 should yield a molecular ion at m/z 231.22 .
  • Infrared (IR) Spectroscopy : Confirm the presence of acetyl (C=O stretch at ~1700 cm1^{-1}) and carboxylic acid (O-H stretch at ~2500–3000 cm1^{-1}) functional groups .

Q. What are the recommended protocols for synthesizing this compound in a laboratory setting?

  • Methodology :

  • Step 1 : Start with indole derivatives (e.g., 1H-indole) and perform acetylation using acetic anhydride in the presence of a catalyst (e.g., H2_2SO4_4) to introduce the acetyl group at the 3-position .
  • Step 2 : Alkylate the acetylated indole with ethyl propiolate or a similar reagent to attach the propanoic acid moiety. Optimize reaction conditions (e.g., temperature, solvent) to minimize side products .
  • Step 3 : Hydrolyze the ester intermediate (e.g., using NaOH in ethanol/water) to yield the carboxylic acid. Purify via recrystallization or column chromatography .

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust or vapors .
  • Storage : Store in a sealed container under inert atmosphere (N2_2 or Ar) at room temperature, away from moisture and oxidizers .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in enzymatic interactions?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to model interactions between the compound and target enzymes (e.g., cyclooxygenase). Focus on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the indole ring .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-rich regions (e.g., acetyl group) prone to nucleophilic attack .

Q. What strategies resolve contradictions in crystallographic data during structural refinement of this compound?

  • Methodology :

  • Data Collection : Use high-resolution X-ray diffraction (e.g., synchrotron radiation) to minimize errors. Collect multiple datasets to assess reproducibility .
  • Refinement Software : Employ SHELXL for least-squares refinement, incorporating restraints for disordered regions (e.g., acetyl group orientation). Validate using R-factor and electron density maps .
  • Twinned Crystals : If twinning is detected (e.g., via Rint_{int} > 0.05), apply twin law corrections in SHELXL or switch to a different space group .

Q. How can researchers assess the biological activity of this compound in enzyme inhibition assays?

  • Methodology :

  • Enzyme Kinetics : Perform Michaelis-Menten assays using purified enzymes (e.g., kinases). Monitor inhibition via spectrophotometric detection of cofactor depletion (e.g., NADH at 340 nm) .
  • Dose-Response Curves : Test compound concentrations from 1 nM to 100 µM. Calculate IC50_{50} values using nonlinear regression (e.g., GraphPad Prism) .
  • Control Experiments : Include positive controls (e.g., staurosporine for kinase inhibition) and negative controls (DMSO vehicle) to validate assay conditions .

Q. What experimental approaches address discrepancies in spectral data (e.g., NMR vs. X-ray) for this compound?

  • Methodology :

  • Sample Purity : Re-crystallize or chromatograph the compound to remove impurities that may affect NMR signals .
  • Polymorphism Screening : Perform differential scanning calorimetry (DSC) or powder X-ray diffraction (PXRD) to detect crystalline vs. amorphous forms that may explain spectral differences .

Q. How can comparative studies with related indole derivatives (e.g., 3-Indolepropionic acid) elucidate structure-activity relationships?

  • Methodology :

  • Functional Group Modifications : Synthesize analogs (e.g., replacing acetyl with methyl or hydroxyl groups) and compare bioactivity in standardized assays .
  • QSAR Modeling : Use quantitative structure-activity relationship (QSAR) tools to correlate electronic (e.g., Hammett σ) or steric parameters with experimental data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.